molecular formula C14H18N2O5S B7114058 (1R,2R)-2-[4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenyl]cyclopropane-1-carboxylic acid

(1R,2R)-2-[4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B7114058
M. Wt: 326.37 g/mol
InChI Key: FBXCRVFZFBZTFO-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenyl]cyclopropane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the phenyl group: This step involves a Friedel-Crafts acylation reaction, where the cyclopropane ring is acylated with a phenyl group using an acid chloride and a Lewis acid catalyst.

    Attachment of the amino groups: The amino groups can be introduced through a series of nucleophilic substitution reactions, where the phenyl group is first nitrated and then reduced to an amine, followed by acylation with methyl(methylsulfonyl)amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles like alkyl halides or acyl chlorides replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(1R,2R)-2-[4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring the reactivity of strained ring systems.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example:

    Enzyme inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

    Receptor modulation: It may interact with cellular receptors, altering their conformation and affecting downstream signaling pathways.

    Gene expression: The compound could influence gene expression by interacting with transcription factors or epigenetic modifiers.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenyl]cyclopropane-1-carboxylic acid methyl ester: A methyl ester derivative with similar structural features but different physicochemical properties.

    (1R,2R)-2-[4-[[2-[ethyl(ethylsulfonyl)amino]acetyl]amino]phenyl]cyclopropane-1-carboxylic acid: An ethyl analog with variations in the alkyl substituents, affecting its reactivity and biological activity.

Properties

IUPAC Name

(1R,2R)-2-[4-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-16(22(2,20)21)8-13(17)15-10-5-3-9(4-6-10)11-7-12(11)14(18)19/h3-6,11-12H,7-8H2,1-2H3,(H,15,17)(H,18,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXCRVFZFBZTFO-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C2CC2C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)NC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.